molecular formula C9H15BrO2 B2666221 1-Bromo-4-(oxan-2-yl)butan-2-one CAS No. 1515456-13-9

1-Bromo-4-(oxan-2-yl)butan-2-one

Cat. No.: B2666221
CAS No.: 1515456-13-9
M. Wt: 235.121
InChI Key: NHBRYHSJEUUFLN-UHFFFAOYSA-N
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Description

1-Bromo-4-(oxan-2-yl)butan-2-one is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . It is characterized by the presence of a bromine atom, a butanone group, and an oxane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one typically involves the bromination of 4-(oxan-2-yl)butan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Bromo-4-(oxan-2-yl)butan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-(oxan-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(oxan-2-yl)butan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The oxane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Bromo-4-(oxan-2-yl)butan-2-one can be compared with other similar compounds, such as:

    1-Bromo-4-(oxolan-2-yl)butan-2-one: This compound has a similar structure but with an oxolan ring instead of an oxane ring.

    1-Bromo-4-(tetrahydro-2H-pyran-2-yl)butan-2-one: This compound features a tetrahydropyran ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-4-(oxan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBRYHSJEUUFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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